molecular formula C14H13ClN2O B474187 3-Amino-4-chloro-N-(o-tolyl)benzamide CAS No. 92165-14-5

3-Amino-4-chloro-N-(o-tolyl)benzamide

Cat. No.: B474187
CAS No.: 92165-14-5
M. Wt: 260.72g/mol
InChI Key: JNDNIVPBAFPSCC-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-N-(o-tolyl)benzamide is a chemical compound with the molecular formula C14H13ClN2O. It is characterized by the presence of an amino group, a chloro group, and a tolyl group attached to a benzamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-chloro-N-(o-tolyl)benzamide typically involves the reaction of 3-amino-4-chlorobenzoic acid with o-toluidine in the presence of a coupling agent such as carbodiimide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to facilitate the coupling reaction, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities. Industrial production methods also incorporate advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-chloro-N-(o-tolyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-4-chloro-N-(o-tolyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-4-chloro-N-(o-tolyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-chloro-N-(o-tolyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ortho-tolyl group influences its reactivity and interactions with molecular targets, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-amino-4-chloro-N-(2-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-9-4-2-3-5-13(9)17-14(18)10-6-7-11(15)12(16)8-10/h2-8H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDNIVPBAFPSCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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